molecular formula C8H7ClN2O B578609 (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1368290-38-3

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B578609
CAS No.: 1368290-38-3
M. Wt: 182.607
InChI Key: VMNAPSCBFLHMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 7-chloroimidazo[1,2-a]pyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
  • (7-Iodoimidazo[1,2-a]pyridin-2-yl)methanol
  • (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Uniqueness

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. This makes it distinct from its bromo, iodo, and fluoro analogs, which may exhibit different reactivity and properties .

Biological Activity

(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the 7-position of the imidazo[1,2-a]pyridine ring, which influences its reactivity and biological properties. The presence of the chloro substituent is critical for its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A549 (lung cancer)
  • HT-29 (colon cancer)
  • PC-3 (prostate cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate a promising potential for development as an anticancer agent.

Cell LineIC50 Value (µM)
A5496.067
HT-2911.905
PC-313.646

These findings suggest that this compound may induce apoptosis or cell cycle arrest in these cancer cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to inflammation and cell proliferation.

Potential Targets

  • Enzymes : It may inhibit enzymes critical for cancer cell metabolism.
  • Receptors : Interaction with cell surface receptors could modulate signaling pathways leading to apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's efficacy against common bacterial strains and reported significant inhibition at low concentrations.
  • Cancer Cell Proliferation : Research involving various cancer cell lines indicated that the compound could reduce viability significantly compared to control groups.
  • Mechanistic Insights : Investigations into its mechanism revealed potential pathways through which it affects cellular processes, although further research is needed to clarify these interactions.

Comparison with Similar Compounds

Comparative analysis with similar compounds in the imidazo[1,2-a]pyridine family highlights the unique properties imparted by the chloro substituent:

CompoundUnique Features
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanolBromine substituent affects reactivity
(7-Iodoimidazo[1,2-a]pyridin-2-yl)methanolIodine may enhance lipophilicity
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanolFluorine impacts biological interactions

The distinct chemical reactivity due to the chloro group makes this compound a valuable candidate for further pharmacological exploration.

Properties

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNAPSCBFLHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.